4-(Isopropylaminomethyl)-3-fluorophenylboronic acid, pinacol ester 4-(Isopropylaminomethyl)-3-fluorophenylboronic acid, pinacol ester
Brand Name: Vulcanchem
CAS No.: 2377607-41-3
VCID: VC6507145
InChI: InChI=1S/C16H25BFNO2/c1-11(2)19-10-12-7-8-13(9-14(12)18)17-20-15(3,4)16(5,6)21-17/h7-9,11,19H,10H2,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC(C)C)F
Molecular Formula: C16H25BFNO2
Molecular Weight: 293.19

4-(Isopropylaminomethyl)-3-fluorophenylboronic acid, pinacol ester

CAS No.: 2377607-41-3

Cat. No.: VC6507145

Molecular Formula: C16H25BFNO2

Molecular Weight: 293.19

* For research use only. Not for human or veterinary use.

4-(Isopropylaminomethyl)-3-fluorophenylboronic acid, pinacol ester - 2377607-41-3

Specification

CAS No. 2377607-41-3
Molecular Formula C16H25BFNO2
Molecular Weight 293.19
IUPAC Name N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine
Standard InChI InChI=1S/C16H25BFNO2/c1-11(2)19-10-12-7-8-13(9-14(12)18)17-20-15(3,4)16(5,6)21-17/h7-9,11,19H,10H2,1-6H3
Standard InChI Key ZFXKIBFCXNXZKP-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC(C)C)F

Introduction

Chemical Identification and Structural Properties

Molecular Identity

The compound is systematically named 4-(isopropylaminomethyl)-3-fluorophenylboronic acid, pinacol ester, with the following key identifiers:

  • CAS Registry Number: 2377607-41-3

  • Molecular Formula: C16H25BFNO2\text{C}_{16}\text{H}_{25}\text{BFNO}_2

  • Molecular Weight: 293.2 g/mol

  • Synonyms:

    • NN-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]propan-2-amine

    • \{[2\text{-Fluoro}-4\text{-(4,4,5,5-tetramethyl}-1,3,2\text{-dioxaborolan-2-yl)phenyl]methyl\}(propan-2\text{-yl})amine

    • BS-33685

Structural Features

The molecule consists of:

  • A phenyl ring with a fluorine atom at the meta-position (C3) and an isopropylaminomethyl group at the para-position (C4).

  • A pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the C4 position, which stabilizes the boronic acid moiety against protodeboronation .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 4-(isopropylaminomethyl)-3-fluorophenylboronic acid, pinacol ester involves multi-step transformations, as inferred from analogous boronic ester syntheses :

Bromination and Functionalization

  • Bromination: Starting from a fluorinated nitrobenzene derivative, bromination introduces a bromine atom at the desired position. For example, o-fluoronitrobenzene reacts with NN-bromosuccinimide (NBS) in sulfuric acid to yield 2-fluoro-5-bromonitrobenzene .

  • Reduction: The nitro group is reduced to an amine using iron powder or catalytic hydrogenation, producing 2-fluoro-5-bromoaniline .

Boronation via Cross-Coupling

  • Miyaura Borylation: The brominated intermediate undergoes a palladium- or nickel-catalyzed coupling with bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2). For instance, using NiCl2(dppp)\text{NiCl}_2(\text{dppp}) as a catalyst and triphenylphosphine as a ligand, the reaction proceeds in ethanol under inert conditions to install the boronic ester .

Optimization and Yield

  • Catalytic Systems: Nickel catalysts (e.g., NiCl2(dppp)\text{NiCl}_2(\text{dppp})) coupled with triphenylphosphine enhance coupling efficiency, achieving yields up to 45% .

  • Solvent Selection: Ethanol and ethyl acetate are preferred for their inertness and ease of removal .

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
Physical FormSolid
Melting PointNot reported
SolubilitySoluble in ethanol, ethyl acetate
Purity≥96% (commercial samples)

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a versatile boron reagent in cross-coupling reactions to form biaryl structures. For example:

Ar–B(pin)+Ar’–XPd catalystAr–Ar’+byproducts\text{Ar–B(pin)} + \text{Ar'–X} \xrightarrow{\text{Pd catalyst}} \text{Ar–Ar'} + \text{byproducts}

Here, Ar\text{Ar} represents the fluorinated phenyl moiety, enabling the synthesis of fluorinated pharmaceuticals .

Pharmaceutical Intermediates

  • Kinase Inhibitors: Fluorinated boronic esters are precursors to kinase inhibitors (e.g., bortezomib analogs) .

  • Proteasome Inhibitors: The boron atom coordinates with catalytic threonine residues in proteasomes, enabling therapeutic activity .

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